molecular formula C20H20Cl2N4OS B286095 2-{[5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide

2-{[5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No. B286095
M. Wt: 435.4 g/mol
InChI Key: ZXQSYASZXWIIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide is a chemical compound that is used in scientific research for its unique properties. This molecule has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the growth and division of cancer cells. Additionally, it has been shown to inhibit the activity of the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol in fungi.
Biochemical and Physiological Effects:
2-{[5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells. In fungal cells, it has been shown to inhibit the biosynthesis of ergosterol, which is an essential component of the fungal cell membrane.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide in lab experiments is its specificity for certain enzymes. This allows for targeted inhibition of specific pathways in cells. Additionally, it has been shown to have low toxicity in animal studies. However, one limitation of using this compound is its solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research involving 2-{[5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide. One area of research could involve the development of more potent analogs of this compound for use in cancer and fungal treatments. Additionally, research could focus on the development of new delivery methods to improve the solubility and bioavailability of this compound. Finally, research could explore the potential use of this compound in combination with other drugs for improved efficacy in cancer and fungal treatments.
Conclusion:
2-{[5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide is a unique compound that has been studied for its potential use in cancer and fungal treatments. Its mechanism of action involves the inhibition of specific enzymes, and it has been shown to have low toxicity in animal studies. While this compound has some limitations, there are several potential future directions for research involving this compound. Overall, 2-{[5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide has the potential to be a valuable tool in scientific research.

Synthesis Methods

The synthesis method for 2-{[5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide involves the reaction of 2-ethyl-6-methylphenylamine with 3,4-dichlorobenzaldehyde to form a Schiff base intermediate. This intermediate is then reacted with thiosemicarbazide to form the desired compound. The synthesis process has been optimized for purity and yield, and the compound has been characterized using various analytical techniques.

Scientific Research Applications

2-{[5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide has been used in various scientific research applications. One of the most important applications is in the field of cancer research. This compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of fungal infections.

properties

Molecular Formula

C20H20Cl2N4OS

Molecular Weight

435.4 g/mol

IUPAC Name

2-[[5-(3,4-dichlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C20H20Cl2N4OS/c1-4-13-7-5-6-12(2)18(13)23-17(27)11-28-20-25-24-19(26(20)3)14-8-9-15(21)16(22)10-14/h5-10H,4,11H2,1-3H3,(H,23,27)

InChI Key

ZXQSYASZXWIIRR-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2C)C3=CC(=C(C=C3)Cl)Cl)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2C)C3=CC(=C(C=C3)Cl)Cl)C

Origin of Product

United States

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